Trimethylolpropane dioleate
Description
Properties
CAS No. |
25111-05-1 |
|---|---|
Molecular Formula |
C42H78O5 |
Molecular Weight |
663.1 g/mol |
IUPAC Name |
[2-(hydroxymethyl)-2-[[(Z)-octadec-9-enoyl]oxymethyl]butyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C42H78O5/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40(44)46-38-42(6-3,37-43)39-47-41(45)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h19-22,43H,4-18,23-39H2,1-3H3/b21-19-,22-20- |
InChI Key |
NKSZWBYBTXAALC-WRBBJXAJSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)(CO)CC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CC)(CO)COC(=O)CCCCCCCC=CCCCCCCCC |
physical_description |
Liquid |
Origin of Product |
United States |
Synthetic Pathways and Reaction Mechanisms of Trimethylolpropane Dioleate
Direct Esterification Processes
Direct esterification is the most common and economically viable route for the production of trimethylolpropane (B17298) esters. This method involves the direct reaction between trimethylolpropane and fatty acids, typically with the removal of water, a byproduct, to drive the reaction towards completion. asianpubs.orguctm.edu The reaction can be represented by the reaction scheme in Figure 1.

Figure 1. Reaction scheme for the synthesis of trimethylolpropane (TMP) esters from TMP and oleic acid (OA). researchgate.net
Esterification with Oleic Acid and Other Fatty Acids
The reaction between trimethylolpropane and oleic acid is a prime example of the synthesis of a biolubricant base stock. biointerfaceresearch.comresearchgate.net The properties of the resulting ester, such as viscosity, oxidative stability, and low-temperature performance, are highly dependent on the degree of esterification.
The esterification of trimethylolpropane with a fatty acid like oleic acid proceeds in a stepwise manner due to the presence of three hydroxyl groups on the TMP molecule. asianpubs.org This results in a product mixture that can contain trimethylolpropane monooleate, trimethylolpropane dioleate, and trimethylolpropane trioleate. The composition of this mixture is highly dependent on the reaction conditions, including the molar ratio of the reactants, temperature, and reaction time. nih.govresearchgate.net
For instance, the reaction starts with the formation of the monoester, which then reacts further to form the diester, and finally the triester. Controlling the reaction to favor the formation of the dioleate requires careful optimization of these parameters. The steric hindrance increases with each esterification step, making the formation of the triester more challenging than the mono- and diesters. researchgate.net
Catalysts are crucial for achieving high conversion rates and selectivity in the esterification of trimethylolpropane. Both homogeneous and heterogeneous catalysts are employed, each with its own set of advantages and disadvantages. rsc.orgchemistryworld.com
Homogeneous acid catalysts are widely used in industrial esterification processes due to their high activity and low cost. researchgate.net Common examples include sulfuric acid, methanesulfonic acid, and p-toluenesulfonic acid. researchgate.netajgreenchem.com
Sulfuric Acid (H₂SO₄): A strong and inexpensive acid catalyst that has been shown to be effective in the synthesis of trimethylolpropane esters. asianpubs.orgbiointerfaceresearch.com For example, a 68% yield of trimethylolpropane ester was achieved using 1% (w/w) sulfuric acid as a catalyst in the esterification of palm kernel free fatty acids with trimethylolpropane. asianpubs.org In another study, the esterification of unsaturated palm fatty acid distillate with TMP using sulfuric acid as a catalyst yielded up to 96% of the polyol ester. academie-sciences.fr
Methanesulfonic Acid (CH₃SO₃H): An environmentally friendly catalyst that has been successfully used in the production of oleic-based trimethylolpropane esters in a reactive distillation system. researchgate.net
p-Toluenesulfonic Acid (p-TSA): A solid, organic-soluble strong acid that is often preferred due to its high catalytic activity and relative ease of handling compared to sulfuric acid. uctm.eduajgreenchem.comwikipedia.org It is effective in promoting esterification reactions, often in a solvent like toluene (B28343) to facilitate the removal of water. ajgreenchem.comnih.gov Studies have investigated the kinetics of the p-TSA catalyzed esterification of oleic acid with trimethylolpropane, highlighting its effectiveness. uctm.edu Deep eutectic solvents based on p-toluenesulfonic acid have also been explored as efficient and recyclable catalysts for transesterification reactions. nih.gov Furthermore, p-toluenesulfonic acid can be supported on materials like UiO-66(Zr) to create a recyclable solid acid catalyst. rsc.org
The general mechanism for acid-catalyzed esterification involves the protonation of the carbonyl oxygen of the fatty acid, which increases its electrophilicity and facilitates the nucleophilic attack by the alcohol (trimethylolpropane). academie-sciences.fr
Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, primarily in terms of ease of separation from the reaction mixture, reusability, and reduced corrosion issues. rsc.orgresearchgate.net A variety of solid acid catalysts have been investigated for the synthesis of trimethylolpropane esters.
Sulfated Tin(II) Oxide (SnO₂/SO₄²⁻): This solid superacid catalyst has demonstrated high activity in the esterification of free fatty acids. researchgate.net Its catalytic performance is linked to its strong acidity. researchgate.net
Zeolites: These microporous aluminosilicates can be effective catalysts, although their small pore size can sometimes limit the diffusion of large molecules like fatty acids. mdpi.comresearchgate.net Modifications, such as the incorporation of transition metals like Zr into the ZSM-5 framework, have been shown to enhance their catalytic activity in the esterification of trimethylolpropane with fatty acids, achieving yields up to 94.41%. mdpi.com Tungsten-loaded ZSM-5 (W/ZSM-5) has also been used to catalyze the synthesis of bio-polyols from sunflower oil. nih.gov
Acidic Resins: Ion-exchange resins with sulfonic acid functional groups, such as Amberlyst and Purolite, are effective solid acid catalysts for esterification. frontiersin.orgresearchgate.netnih.govgoogle.com They have been successfully used in the synthesis of biolubricants from the esterification of free fatty acids with alcohols. researchgate.net Research has shown that while these resins can heterogeneously catalyze the formation of mono- and diesters of trimethylolpropane, the final triester formation may be driven by the homogeneous catalytic effect of the residual oleic acid. researchgate.net
Metal Oxides: Various metal oxides, including zirconia (ZrO₂), alumina (B75360) (Al₂O₃), and tin oxide (SnO₂), have been studied as solid acid catalysts for fatty acid esterification. researchgate.netmdpi.comepa.gov Sulfated zirconia, in particular, has shown high activity and robustness as a superacid catalyst for multiproduct fatty acid esterification. rsc.org
Biochar: Sulfonated biochar, derived from the pyrolysis of biomass, has emerged as a promising, renewable solid acid catalyst. researchgate.netnih.govresearchgate.netmdpi.comacs.org The sulfonic acid groups (-SO₃H) on the biochar surface provide Brønsted acidity, making it effective for esterification reactions. nih.govmdpi.com The catalytic activity of biochar can be influenced by the carbonization temperature and activation methods. researchgate.netresearchgate.netacs.org Kinetic studies on the esterification of oleic acid using a sulfonated eucalyptus bark biochar catalyst have been reported. nih.gov
Catalytic Systems in Esterification
Investigation of Reaction Kinetics and Thermodynamics
Understanding the kinetics and thermodynamics of the esterification of trimethylolpropane with oleic acid is crucial for process optimization and reactor design. Kinetic studies often involve monitoring the concentrations of reactants and products over time under various conditions, such as temperature and catalyst loading.
A study on the enzymatic hydroesterification for fatty acid methyl ester synthesis revealed that the esterification reaction is endothermic. nih.gov Another kinetic and thermodynamic study on the esterification of oleic acid over a sulfonated biochar catalyst determined the activation energy and other thermodynamic parameters for the reaction. nih.gov
The reaction is a series of reversible reactions, and kinetic models are often developed to describe the rates of formation of the mono-, di-, and triesters. For example, a kinetic model for the transesterification of oleic acid methyl esters with trimethylolpropane was based on three reversible series-parallel reactions. researchgate.net These models help in predicting the product distribution under different operating conditions and in optimizing the process to maximize the yield of the desired this compound.
Transesterification Methodologies
The primary and most economically viable method for synthesizing Trimethylolpropane (TMP) esters, including this compound, is through a two-stage transesterification process. mdpi.comfrontiersin.org This chemical modification of vegetable oils is essential to improve their inherent limitations, such as poor low-temperature properties and oxidative stability, making them suitable for use as biolubricants. frontiersin.orgnih.gov
Transesterification with Fatty Acid Methyl Esters (FAME)
The synthesis begins with the conversion of triglycerides from various oil feedstocks into Fatty Acid Methyl Esters (FAME) and glycerol. mdpi.com This initial step is crucial for preparing the fatty acid chains for the subsequent reaction with trimethylolpropane. researchgate.net The resulting FAME is then reacted with TMP to produce the desired polyol ester. mdpi.comfrontiersin.org This method is favored due to its cost-effectiveness, energy efficiency, and high reaction yields. researchgate.net The removal of methanol, a byproduct of the transesterification, is critical for driving the reaction towards a high product yield and is often achieved by applying a reduced pressure. dss.go.th
The fatty acid composition of the resulting biodiesel from WCO is a critical factor. For instance, one study found the primary fatty acid methyl esters in WCO-derived biodiesel to be linoleic and oleic acid. nih.gov
Fatty Acid Composition of WCO-derived Biodiesel
| Fatty Acid Methyl Ester | Percentage (%) |
|---|---|
| Linoleic Acid | 31 |
| Oleic Acid | 20.7 |
A wide range of vegetable oils serve as feedstocks for the synthesis of TMP esters. These include palm oil, jatropha oil, sunflower oil, soybean oil, and cottonseed oil. mdpi.comfrontiersin.orgresearchgate.net The choice of vegetable oil directly influences the properties of the final TMP ester due to the varying fatty acid profiles of the oils. ontosight.ai For example, TMP esters derived from different vegetable oils can be tailored to meet specific viscosity grades, such as ISO VG 22, ISO VG 68, and ISO VG 150. mdpi.com
Research has shown that transesterification of methyl esters from palm oil with TMP results in a biolubricant with enhanced lubricity properties. frontiersin.org Similarly, TMP esters have been successfully synthesized from palm kernel oil, crude Jatropha oil, and castor oil, exhibiting improved viscosity indices and pour points. frontiersin.orgresearchgate.net Camelina oil has also been investigated as a promising feedstock, with microwave-assisted transesterification yielding high conversions to TMP triesters. nih.gov
Physicochemical Properties of TMP Esters from Various Vegetable Oils
| Vegetable Oil Source | Viscosity at 40°C (mm²/s) | Viscosity Index | Reference |
|---|---|---|---|
| Palm Oil | 42.5 | 221 | frontiersin.org |
| Palm Kernel Oil | 39.7-49.7 | 167-187 | asianpubs.org |
| Moringa Oleifera Oil | - | 170 | frontiersin.org |
Catalytic Systems in Transesterification
The efficiency of the transesterification reaction is heavily dependent on the catalytic system employed. Both alkaline and acidic catalysts are used to facilitate the synthesis of TMP dioleate.
Alkaline catalysts, such as potassium hydroxide (B78521) (KOH) and sodium methoxide (B1231860) (CH₃ONa), are commonly used in the transesterification process. mdpi.comresearchgate.net Sodium methoxide is noted to be particularly efficient in achieving high yields of TMP triesters. researchgate.netresearchgate.net The first stage of synthesis, the conversion of triglycerides to FAME, is typically carried out in the presence of a base catalyst like KOH. mdpi.com In the second stage, where FAME reacts with TMP, catalysts such as potassium carbonate are utilized. researchgate.net Chemical transesterification using sodium methylate as a catalyst has been shown to achieve up to 99% total conversion to TMP esters, although at elevated temperatures of around 120°C. dss.go.th
While alkaline catalysis is prevalent, acidic catalysts also play a role in the synthesis of TMP esters. google.com Protonic acids have been traditionally used, though they can lead to issues such as high reaction temperatures, long reaction times, and equipment corrosion. google.com More recent research has explored the use of environmentally friendly catalysts like methanesulfonic acid for the esterification of oleic acid with TMP. researchgate.net Sulfuric acid has also been employed as a catalyst in the esterification of palm kernel free fatty acids with TMP. asianpubs.org The use of certain acidic catalysts can influence the reaction by promoting or inhibiting side reactions, thereby affecting the selectivity of the desired product. mdpi.com
Enzymatic Biocatalysis
Enzymatic biocatalysis has emerged as a promising green alternative for the synthesis of trimethylolpropane esters. This method often employs lipases, which can be immobilized to improve stability and reusability. mdpi.comnih.gov
Immobilized Lipase (B570770): The use of immobilized lipases offers several advantages, including easier separation from the reaction mixture, enhanced stability, and the potential for continuous processes. mdpi.comnih.govgoogle.com Lipases can be immobilized on various supports, such as nylon or hydrophobic materials, which can in some cases lead to hyperactivation of the enzyme. mdpi.comnih.govnih.gov For instance, lipase from Pseudomonas fluorescens immobilized on hydrophobic supports exhibited a significant increase in activity and enantioselectivity. nih.gov Immobilization can be achieved through various techniques, including adsorption, crosslinking, and embedding, to firmly attach the enzyme to the carrier. google.com
Candida antarctica Lipase B (Novozym® 435): Novozym® 435, an immobilized form of Candida antarctica lipase B, is a widely studied and effective biocatalyst for esterification reactions. capes.gov.brnih.govnih.govrsc.org It has been successfully used in the synthesis of various esters, including lysophosphatidylcholine (B164491) and polyesters. nih.govrsc.org Studies have shown that pretreatment of Novozym® 435 can significantly enhance its activity in methanolysis for biodiesel production. nih.gov This lipase has also been employed in the synthesis of trimethylolpropane oleates in a biphasic non-solvent process, demonstrating quantitative conversion. rsc.orgrsc.org
Lipozyme TL IM: Lipozyme TL IM, an immobilized lipase from Thermomyces lanuginosus, is another commercially available catalyst used in ester synthesis. jmbfs.orgnovonesis.comopenbiotechnologyjournal.comnih.gov It is known for its sn-1,3 specificity, making it suitable for the production of structured lipids. jmbfs.org Lipozyme TL IM has been utilized in solvent-free systems for the transesterification of oils and the acetylation of eugenol. jmbfs.orgnih.gov Pre-treatment of Lipozyme TL IM can reduce the formation of by-products by removing excess water. openbiotechnologyjournal.com
Table 1: Research Findings on Enzymatic Biocatalysis of this compound and Related Esters
| Catalyst | Substrates | Key Findings | Reference |
| Immobilized Candida rugosa lipase | Refined/Used Soybean Oil, Trimethylolpropane | Complete hydrolysis of oils was achieved in 3 hours, followed by enzymatic esterification to produce trimethylolpropane triesters with a maximum conversion of ~97%. researchgate.net | researchgate.net |
| Novozym® 435 (Candida antarctica lipase B) | Trimethylolpropane, Oleic Acid | Quantitative conversion (96%) to trimethylolpropane oleates was achieved in a biphasic non-solvent process. rsc.orgrsc.org | rsc.orgrsc.org |
| Lipozyme TL IM (Thermomyces lanuginosus lipase) | Refined Bleached Deodorized Palm Olein, Refined Bleached Deodorized Palm Kernel Olein | Effective in producing medium-long-medium structured lipids in a solvent-free system. jmbfs.org | jmbfs.org |
Advanced Synthetic Techniques and Green Chemistry Integration
In line with the principles of green chemistry, several advanced synthetic techniques have been developed to improve the efficiency and environmental footprint of this compound synthesis.
Solvent-Free Reaction Systems
Conducting reactions without a solvent minimizes waste and reduces the environmental impact. The enzymatic synthesis of trimethylolpropane esters has been successfully carried out in solvent-free systems. researchgate.net For example, the synthesis of eugenyl acetate (B1210297) using Lipozyme TL IM was performed in a solvent-free system, achieving a high conversion yield. nih.gov Similarly, the transesterification of L-alpha-glycerophosphorylcholine and vinyl laurate catalyzed by Novozym® 435 was effective in a solvent-free environment. nih.gov
Microwave-Assisted Synthesis
Microwave irradiation has been shown to accelerate transesterification reactions, leading to shorter reaction times and potentially lower energy consumption. bohrium.comnih.govnih.gov This technique has been applied to the synthesis of trimethylolpropane triesters from camelina oil, achieving a high yield of 94.3% in a significantly reduced reaction time. bohrium.comnih.govnih.gov A novel microwave barrel reactor has also been developed and successfully used for the lipase-catalyzed synthesis of trimethylolpropane oleate (B1233923). rsc.orgrsc.org
Table 2: Research Findings on Microwave-Assisted Synthesis of Trimethylolpropane Esters
| Reactants | Catalyst | Optimal Conditions | Yield | Reference |
| Camelina Oil Fatty Acid Methyl Esters, Trimethylolpropane | Not specified | Reaction Time: 67.8 min, Catalyst Conc.: 1.4 wt%, Molar Ratio: 3.5 | 94.3% | bohrium.comnih.govnih.gov |
| Oleic Acid, Trimethylolpropane | Candida antarctica lipase | Not specified | Quantitative (96%) | rsc.orgrsc.org |
Ultrasonication-Aided Processes
Ultrasonication is another intensification technique that can enhance mass transfer and accelerate reaction rates in ester synthesis. It has been investigated for the production of trimethylolpropane triesters from rapeseed methyl ester, demonstrating a significant intensification of the process and reduced energy consumption. researchgate.net The application of ultrasound can improve the contact between reactants, which is particularly beneficial in mass-transfer-limited reactions. researchgate.net Studies on biodiesel production have shown that ultrasonication can significantly reduce reaction times and the amount of alcohol required. nih.gov
Purification Strategies for Enhanced Product Purity
Achieving high purity is crucial for the final application of this compound. Various purification methods are employed to remove unreacted starting materials, by-products, and catalysts.
Common purification strategies include:
Crystallization: This technique can be used to purify trimethylolpropane by crystallizing it from solvents like acetone (B3395972) and ether.
Vacuum Distillation: High vacuum distillation is an effective method for purifying trimethylolpropane and its derivatives. google.com
Molecular Distillation: This method is particularly useful for purifying trimethylolpropane fatty acid triesters, allowing for the recovery of excess fatty acid methyl esters and purification at lower temperatures. patsnap.com
Adsorption: Continuous regeneration adsorption processes can be used to remove impurities like micro solid particles and gelatinous substances from crude trimethylolpropane trioleate. google.com
Extraction and Washing: A multi-step process involving cross-current extraction with octanol (B41247) and washing with deionized water has been developed to increase the purity of di-trimethylolpropane to greater than or equal to 99.0%. google.com
Epoxidation Reactions
Epoxidation is a fundamental chemical transformation that introduces a three-membered cyclic ether, known as an oxirane or epoxide ring, at the site of a carbon-carbon double bond. masterorganicchemistry.com This reaction significantly alters the chemical reactivity of the molecule, converting the relatively inert double bonds of this compound into highly strained and reactive epoxide groups. masterorganicchemistry.com
Epoxidized this compound Synthesis
The synthesis of epoxidized this compound typically involves an in situ epoxidation method. researchgate.net This process utilizes a peracid, commonly peroxyformic acid or peroxyacetic acid, which is generated in the reaction mixture itself. researchgate.netresearchgate.net The standard procedure involves reacting this compound with a mixture of a carboxylic acid (formic acid or acetic acid) and hydrogen peroxide. researchgate.netbiointerfaceresearch.com A strong mineral acid, such as sulfuric acid, is often employed as a catalyst to accelerate the formation of the peracid. researchgate.netresearchgate.net
The reaction is typically carried out in a controlled temperature range to manage the exothermic nature of the epoxidation and to minimize side reactions. For instance, studies have shown that the reaction can be conducted at temperatures ranging from 30°C to 90°C. researchgate.net Higher temperatures generally lead to faster reaction rates, with maximum conversion to the oxirane ring achieved in a shorter time frame compared to lower temperatures. researchgate.net The progress of the epoxidation is monitored by tracking the decrease in the iodine value and the increase in the oxirane oxygen content of the product. researchgate.net Upon completion, the epoxidized product is purified to remove unreacted reagents and byproducts. biointerfaceresearch.com
| Parameter | Condition | Reference |
| Reactants | This compound, Formic/Acetic Acid, Hydrogen Peroxide | researchgate.netbiointerfaceresearch.com |
| Catalyst | Sulfuric Acid | researchgate.netresearchgate.net |
| Temperature | 30°C - 90°C | researchgate.net |
| Monitoring | Iodine Value, Oxirane Oxygen Content | researchgate.net |
Mechanisms of Oxirane Ring Formation
The mechanism of oxirane ring formation in the epoxidation of this compound follows the established pathway for the epoxidation of alkenes with peracids. The process can be broken down into two main steps:
Peracid Formation: The first step is the acid-catalyzed reaction between the carboxylic acid (e.g., formic acid) and hydrogen peroxide to form the corresponding peracid (e.g., peroxyformic acid). researchgate.netresearchgate.net
Epoxidation: The newly formed peracid then reacts with the carbon-carbon double bond of the oleate chains in the this compound molecule. researchgate.net This reaction is a concerted process where the peracid transfers an oxygen atom to the double bond, forming the oxirane ring and regenerating the carboxylic acid. researchgate.net The transition state for this reaction is often referred to as the "butterfly mechanism."
The presence of an inert solvent can sometimes be used to stabilize the epoxidized product and minimize the occurrence of side reactions, such as the opening of the oxirane ring. researchgate.net
Ring-Opening Reactions with Nucleophilic Reagents
The highly strained three-membered ring of the epoxidized this compound is susceptible to attack by various nucleophiles, leading to ring-opening and the formation of new functional groups. masterorganicchemistry.commdpi.com This reactivity is a cornerstone for further derivatization of the molecule. mdpi.com The ring-opening can be catalyzed by either acids or bases. masterorganicchemistry.com Under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. masterorganicchemistry.com
Reaction with Oleic Acid for Hyperbranching
A key application of the ring-opening reaction is the synthesis of hyperbranched polymers. In this process, the epoxidized this compound is reacted with oleic acid, which acts as the nucleophilic reagent. biointerfaceresearch.com The carboxylic acid group of oleic acid attacks one of the carbon atoms of the oxirane ring, leading to its opening and the formation of a hydroxyl group and an ester linkage. biointerfaceresearch.com This reaction is typically catalyzed by an acid such as p-toluenesulfonic acid (PTSA) or sulfuric acid. biointerfaceresearch.com The reaction is generally heated to facilitate the ring-opening process. biointerfaceresearch.com This step effectively adds more branches to the original this compound structure, contributing to the formation of a hyperbranched architecture. biointerfaceresearch.com
| Reactants | Catalyst | Outcome | Reference |
| Epoxidized this compound, Oleic Acid | p-Toluenesulfonic Acid (PTSA) or Sulfuric Acid | Ring-opening, formation of hydroxyl and ester linkages | biointerfaceresearch.com |
Acrylation for UV-Curable Derivatives
Another significant derivatization is the acrylation of epoxidized this compound to produce UV-curable oligomers. researchgate.net In this reaction, acrylic acid is used as the nucleophile to open the oxirane ring. researchgate.net The reaction results in the formation of an acrylate (B77674) ester and a secondary hydroxyl group. The successful acrylation is confirmed by monitoring the decrease in the acid value and the oxirane oxygen content. researchgate.net The resulting acrylated trimethylolpropane oleate possesses reactive acrylate groups that can undergo polymerization when exposed to ultraviolet (UV) radiation in the presence of a photoinitiator. researchgate.netnih.gov This property makes them valuable components in the formulation of UV-curable coatings, inks, and adhesives. mdpi.com
Formation of Hyperbranched Structures
The synthesis of hyperbranched polymers from this compound involves a multi-step process that leverages both epoxidation and subsequent ring-opening reactions. biointerfaceresearch.com The initial this compound serves as the core molecule. biointerfaceresearch.com
The process begins with the epoxidation of the double bonds in the oleate chains of this compound, as described in section 3.1.1. This creates reactive epoxide sites on the molecule. biointerfaceresearch.com
Following epoxidation, a ring-opening reaction is carried out using a nucleophile that also contains reactive sites for further branching. A common strategy is to use oleic acid as the nucleophile. biointerfaceresearch.com The reaction between the epoxidized this compound and oleic acid, catalyzed by an acid, leads to the formation of a more complex, branched structure with hydroxyl groups. biointerfaceresearch.com
This newly formed polyol can then be further esterified with additional oleic acid molecules, reacting with the newly created hydroxyl groups. This esterification step significantly increases the molecular weight and the degree of branching, ultimately leading to the formation of a hyperbranched polymer. biointerfaceresearch.com The structure of these hyperbranched products can be confirmed using spectroscopic techniques such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. biointerfaceresearch.com
This synthetic route allows for the creation of highly branched, high-molecular-weight structures from a relatively simple starting material, offering potential applications in areas such as high-performance lubricants and coatings. biointerfaceresearch.comgoogle.com
Chemical Modifications and Derivatization of Trimethylolpropane Dioleate
Chemical Modifications and Derivatization
A significant derivatization is the synthesis of hyperbranched nonaoleate trimethylolpropane (NOTMP), a complex ester with enhanced lubricant properties. biointerfaceresearch.com This synthesis is a multi-step process that begins not with the dioleate, but with the closely related trioleate trimethylolpropane (TOTMP). biointerfaceresearch.com The process illustrates a pathway for creating highly branched polyol esters with improved performance characteristics such as a high viscosity index and excellent thermal stability. biointerfaceresearch.comijcce.ac.ir
The synthesis proceeds through the following key stages:
Esterification to TOTMP : Trimethylolpropane (TMP) is first fully esterified with oleic acid (OA), typically using a sulfuric acid catalyst, to produce trioleate trimethylolpropane (TOTMP). biointerfaceresearch.com This initial step yields the base tri-ester molecule. biointerfaceresearch.com
Epoxidation : The double bonds within the three oleic acid chains of TOTMP are then epoxidized. This reaction converts the unsaturated sites into reactive oxirane rings, forming epoxidized trioleate trimethylolpropane (ETOTMP). biointerfaceresearch.com
Ring-Opening : The epoxide rings of ETOTMP are subsequently opened. This is achieved through a reaction with oleic acid, which acts as a nucleophile, in the presence of a catalyst like p-toluene sulfonic acid (PTSA). This step creates new hydroxyl groups, resulting in trihydroxyhexaoleate trimethylolpropane (THHOTMP). biointerfaceresearch.com
Final Esterification : The newly formed hydroxyl groups on the THHOTMP molecule are then esterified with additional oleic acid. This final esterification step, catalyzed by sulfuric acid, yields the target hyperbranched nonaoleate trimethylolpropane (NOTMP). biointerfaceresearch.com
The resulting NOTMP molecule possesses a significantly higher molecular weight and a more complex, branched structure, leading to superior properties like a high viscosity index (237), low pour point (-34°C), and high flash point (320°C). biointerfaceresearch.com
Table 1: Synthesis Pathway of Nonaoleate Trimethylolpropane (NOTMP)
| Step | Reactants | Product | Key Transformation |
| 1 | Trimethylolpropane (TMP) + Oleic Acid (OA) | Trioleate Trimethylolpropane (TOTMP) | Formation of base tri-ester. biointerfaceresearch.com |
| 2 | TOTMP | Epoxidized TOTMP (ETOTMP) | Epoxidation of double bonds. biointerfaceresearch.com |
| 3 | ETOTMP + Oleic Acid | Trihydroxyhexaoleate TMP (THHOTMP) | Ring-opening of epoxides. biointerfaceresearch.com |
| 4 | THHOTMP + Oleic Acid | Nonaoleate Trimethylolpropane (NOTMP) | Esterification of new hydroxyls. biointerfaceresearch.com |
The incorporation of amine-ester monomers is a chemical modification strategy used to introduce nitrogen-containing functional groups into a polymer or molecule, which can enhance properties such as adhesion, curing speed, and surface activity. This is often achieved through reactions like Michael addition, where a primary or secondary amine reacts with an activated unsaturated ester, such as an acrylate (B77674). iaea.org
In the context of trimethylolpropane derivatives, research has documented the synthesis of tertiary amine derivatives through the Michael addition reaction of diethylamine (B46881) with trimethylolpropane triacrylate (TMPTA). iaea.org However, specific studies detailing the direct incorporation of amine-ester monomers into trimethylolpropane dioleate are not extensively covered in the available literature. The reactivity of the oleic acid double bond is generally lower than that of an acrylate, making such additions less straightforward.
Hydrogenation is a chemical process that adds hydrogen across double or triple bonds, effectively saturating them. In the context of lubricant base oils like polyol esters derived from unsaturated fatty acids, hydrogenation is a critical modification to improve thermo-oxidative stability. machinerylubrication.com The unsaturated C=C double bonds in the oleic acid chains of this compound are susceptible to oxidation, which can lead to polymerization, increased viscosity, and the formation of sludge and deposits at high temperatures. jdlubricant.com
Estolide formation is a unique reaction where the carboxylic acid group of one fatty acid molecule forms an ester linkage at a site of unsaturation on another fatty acid molecule, creating an oligomeric structure. researchgate.netresearchgate.net This process can significantly increase the viscosity and improve the lubricity of the resulting fluid.
Estolides can be synthesized from unsaturated fatty acids like oleic acid, often using a strong acid catalyst such as perchloric acid or sulfuric acid. researchgate.netresearchgate.net Given that this compound is composed of two oleic acid chains, it is a potential candidate for estolide formation. The reaction would proceed by linking the carboxylic acid of a free oleic acid molecule (or another fatty acid) to the double bond of the oleic acid moiety within the this compound structure. This process would create a more complex, higher molecular weight branched ester. Studies have successfully demonstrated the synthesis of complex estolides by reacting oleic acid with various saturated fatty acids, indicating the viability of this reaction pathway for oleic acid-containing compounds. researchgate.net
Degradation Mechanisms and Environmental Fate of Trimethylolpropane Dioleate
Hydrolytic Degradation Pathways
Hydrolytic degradation involves the cleavage of the ester bonds in trimethylolpropane (B17298) dioleate by water. This process can be significantly accelerated by the presence of enzymes, particularly esterases, and is influenced by environmental conditions such as water availability and pH.
Enzymatic Hydrolysis by Esterases
The breakdown of trimethylolpropane dioleate in biological systems is often mediated by enzymes. Esterases, such as lipases, are particularly effective at catalyzing the hydrolysis of the ester linkages within the molecule.
Studies on the enzymatic synthesis of trimethylolpropane esters, which is the reverse reaction of hydrolysis, provide insight into the degradation process. Immobilized lipases like Novozyme 435 and Lipozyme TL IM have been used to produce these esters from trimethylolpropane and fatty acids. ijcce.ac.irijcce.ac.ir These same enzymes can catalyze the reverse reaction, breaking down the ester back into its constituent alcohol and fatty acids. ijcce.ac.ir The efficiency of this enzymatic hydrolysis can be high, with studies on related esters showing significant conversion rates. For instance, in synthesis reactions, Novozyme 435 has demonstrated up to 99% conversion, indicating its high activity which also applies to the hydrolytic degradation pathway. ijcce.ac.ir
Influence of Water Activity and pH on Hydrolysis Kinetics
The rate of hydrolytic degradation is highly dependent on the presence of water (water activity) and the pH of the surrounding environment.
Water Activity: The presence of water is essential for hydrolysis to occur. Synthetic esters used in applications like hydraulic fluids are known to be susceptible to water contamination, which can lead to the creation of by-products and sludge, rendering the fluid inefficient. frontiersin.org For polyol esters, hydrolysis can be a significant degradation pathway, even at room temperature. researchgate.net Studies on other biodegradable polymers, such as poly(lactide-co-glycolide) (PLGA), have shown that residual water content significantly accelerates degradation. nih.gov An increase in water content from 0.2% to 0.4% led to a 45% reduction in the molecular weight of an acid-terminated PLGA after 30 minutes at 140°C, highlighting the critical role of water in catalyzed hydrolysis. nih.gov
pH: The pH level affects the rate of hydrolysis. Ester hydrolysis can proceed through acid-catalyzed, base-catalyzed (saponification), or pH-independent pathways. researchgate.net The specific kinetics are dependent on the chemical structure of the ester and the conditions. While specific data for this compound is limited, general principles indicate that both acidic and alkaline conditions can accelerate the breakdown of the ester bonds compared to a neutral pH.
| Parameter | Influence on Hydrolysis Rate | Key Findings |
|---|---|---|
| Enzymes (Esterases) | Significantly accelerates hydrolysis. | Lipases like Novozyme 435 are highly effective at catalyzing the cleavage of ester bonds. ijcce.ac.irijcce.ac.ir |
| Water Activity | Higher water content increases the rate of hydrolysis. | Water contamination is a known issue for ester-based fluids, leading to degradation. frontiersin.org Increased water content dramatically accelerates molecular weight reduction in similar polymers. nih.gov |
| pH | Both acidic and alkaline conditions can catalyze hydrolysis. | Ester hydrolysis rates are generally pH-dependent, with reaction pathways occurring under acidic, neutral, and basic conditions. researchgate.net |
Cleavage Products and their Subsequent Metabolic Fates
The hydrolytic cleavage of this compound breaks the two ester bonds, yielding the parent alcohol and fatty acids.
The primary cleavage products are:
Trimethylolpropane (TMP)
Oleic Acid
This is confirmed by studies on the decomposition of trimethylolpropane esters, which identify the corresponding carboxylic acid as a breakdown product. frontiersin.org Following cleavage, these products enter different metabolic pathways. Oleic acid is a common monounsaturated fatty acid that can be readily metabolized by many organisms through beta-oxidation for energy production. Trimethylolpropane's metabolic fate is less universally detailed, but as a small polyhydric alcohol, it is expected to be biodegradable.
Thermal Degradation Kinetics and Mechanisms
At elevated temperatures, such as those encountered in industrial applications, this compound can undergo thermal degradation. This process involves the breaking of covalent bonds, primarily through chain scission, leading to a reduction in molecular weight and the formation of volatile by-products.
Chain Scission Processes (e.g., Chain End Scission, Random Chain Scission)
Chain scission is a primary mechanism of thermal degradation for esters and polymers, resulting in the fragmentation of the molecule. tainstruments.com This process can occur through two main pathways:
Random Chain Scission: This involves the cleavage of bonds at random points along the polymer or large molecule's backbone. osti.gov Random chain scission is characteristic of oxidative degradation reactions and results in a rapid decrease in molecular weight. tainstruments.comosti.gov
Chain-End Scission: This process, also known as depolymerization, involves the sequential breaking of bonds at the end of a chain, often yielding monomer units. osti.gov
For related compounds like trimethylolpropane triacrylate (TMPTA), studies have shown that the degradation mechanism is temperature-dependent. researchgate.net In an inert atmosphere, chain-end scission is the dominant process at lower temperatures, while random chain scission governs the kinetics at higher temperatures. researchgate.net
| Scission Process | Description | Governing Conditions |
|---|---|---|
| Random Chain Scission | Cleavage of bonds at random locations in the molecule's backbone. osti.gov | Characteristic of oxidative degradation and higher temperature degradation in related TMP esters. researchgate.netosti.gov |
| Chain-End Scission | Sequential cleavage of bonds from the end of the molecule. osti.gov | Dominant at lower degradation temperatures for related TMP esters. researchgate.net |
Volatilization of Degradation By-products
The fragmentation of this compound during thermal degradation leads to the formation of smaller, more volatile molecules. The loss of these by-products through volatilization can be observed as a weight loss in thermogravimetric analysis (TGA). frontiersin.org
During the thermo-oxidative degradation of similar acrylic polymers, the volatilized species can include a range of compounds such as water, carbon dioxide, hydrocarbons, and alcohols. researchgate.net In some cases, the apparent increase in viscosity or weight loss of a lubricant at high temperatures can be incorrectly attributed solely to chemical degradation when it is, in fact, due to the evaporation of these lighter components. frontiersin.org At extremely high temperatures (350-700°C), the decomposition of lubricants containing trimethylolpropane and phosphorus-based additives can even form neurotoxic substances like trimethylolpropane phosphate (B84403). frontiersin.org
Thermo-Oxidative Degradation Pathways
The presence of oxygen significantly alters the degradation pathway of this compound, leading to thermo-oxidative degradation. This process is generally more complex than thermal decomposition and occurs at lower temperatures.
A primary step in the thermo-oxidative degradation of organic materials, including esters, is the formation of hydroperoxides. researchgate.netmdpi.com The process is initiated by the formation of free radicals on the molecule, which then react with oxygen to form peroxy radicals (ROO•). mdpi.com These peroxy radicals can abstract a hydrogen atom from another molecule to form hydroperoxides (ROOH) and a new free radical, thus propagating a chain reaction. mdpi.com
The oxidative stability of this compound is intrinsically linked to the chemical structure of its fatty acid chains. The "oleate" portion of the name signifies that it is derived from oleic acid, which is a monounsaturated fatty acid containing one carbon-carbon double bond (C=C). mdpi.com The presence of these unsaturated bonds is a key factor in the compound's susceptibility to oxidation. mdpi.comsmarteureka.comuwo.ca
The carbon atoms adjacent to the double bonds (allylic positions) have weaker carbon-hydrogen (C-H) bonds, making them more susceptible to hydrogen abstraction and the initiation of the autoxidation chain reaction. mdpi.com Consequently, higher levels of unsaturation in the fatty acid chains lead to lower thermo-oxidative stability. mdpi.comsmarteureka.com Studies on various trimethylolpropane esters derived from different vegetable oils have consistently shown that oxidative stability is compromised by the presence of unsaturated alkyl chains. smarteureka.comresearchgate.net To improve stability, chemical modifications like epoxidation are sometimes employed to eliminate the C=C double bonds in the ester's structure. uwo.ca Therefore, the inherent unsaturation in the dioleate component of this compound makes it prone to oxidative degradation.
The thermo-oxidative degradation of complex esters and related polymers is not a single event but rather a multi-stage process. researchgate.netresearchgate.net Thermogravimetric analysis (TGA) of related highly cross-linked acrylic polymers in the presence of air reveals multiple degradation steps, in contrast to fewer steps typically observed in an inert atmosphere. researchgate.netresearchgate.net
For these related polymers, the degradation in air often occurs in three main stages. researchgate.net The first stage involves the formation of peroxides, as previously discussed. researchgate.net The subsequent stages involve the decomposition of these hydroperoxides, which leads to random chain scission and the volatilization of smaller molecules such as water, carbon dioxide, and various organic fragments. researchgate.net This multi-step degradation is characterized by distinct peaks in derivative thermogravimetric (DTG) curves, with each peak corresponding to a specific phase of the degradation process. researchgate.net This complex, multi-stage pathway underscores the variety of chemical reactions occurring during the thermo-oxidative breakdown of the ester.
Comparative Analysis of Degradation Profiles across Polyol Esters
Polyol esters are a class of synthetic lubricants known for their inherent stability and consistent physical properties. researchgate.net However, their structure also makes them susceptible to degradation under certain conditions. While they are generally considered to be more thermally stable than mineral oils, their persistence in the environment is largely dictated by their susceptibility to hydrolysis and biodegradation. researchgate.net
The degradation of polyol esters involves a complex series of reactions. researchgate.net When exposed to oxygen, especially at elevated temperatures, they undergo free-radical chain reactions. researchgate.netncsu.edu In the environment, a primary degradation mechanism is hydrolysis, which breaks the ester linkage. This can be followed by the biodegradation of the resulting components. The rate of degradation can vary between different polyol esters based on their specific molecular structure, such as the type of polyol used and the chain length of the fatty acids. Studies on related polyesters show that enzymatic degradation is a key factor, with enzymes having esterase activity being particularly effective. url.edu The inclusion of different chemical groups, like amino acids, can alter the degradation rates. url.edu
A comparative analysis of the degradation profiles of various polyol esters highlights these structural influences. For example, neopentyl polyol esters are considered more thermally stable due to the absence of a labile hydrogen on the β-carbon. nist.gov However, this thermal stability does not directly translate to environmental persistence, where biodegradation is a more significant factor. The following table provides a qualitative comparison of the expected biodegradability of several polyol esters based on general structural principles.
| Polyol Ester | Polyol Component | Fatty Acid Component | Expected Relative Biodegradability | Rationale |
| This compound | Trimethylolpropane | Oleic Acid (C18:1) | High | Open structure with two ester groups; oleic acid is an unsaturated fatty acid, often more susceptible to initial oxidation and microbial attack compared to saturated counterparts. |
| Trimethylolpropane Trioleate | Trimethylolpropane | Oleic Acid (C18:1) | High | Similar to the dioleate, but with three ester groups, potentially offering more sites for enzymatic hydrolysis. |
| Pentaerythritol Tetraoleate | Pentaerythritol | Oleic Acid (C18:1) | Moderate to High | Higher molecular weight and more sterically hindered due to four ester groups around a central carbon, which may slightly slow the initial rate of hydrolysis compared to less hindered esters. |
| Neopentyl Glycol Dioleate | Neopentyl Glycol | Oleic Acid (C18:1) | High | Relatively simple structure with two primary ester groups, expected to be readily accessible to hydrolytic enzymes. |
Note: This table is illustrative and based on general principles of ester biodegradability. Actual rates can vary significantly based on specific environmental conditions.
Advanced Analytical and Spectroscopic Characterization Methodologies
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of trimethylolpropane (B17298) dioleate, which is synthesized through the esterification of trimethylolpropane and oleic acid. biointerfaceresearch.com
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a fundamental technique used to identify the functional groups present in trimethylolpropane dioleate and to monitor the progress of its synthesis. The synthesis of trimethylolpropane esters involves the reaction of the hydroxyl (-OH) groups of trimethylolpropane with the carboxyl groups of fatty acids. asianpubs.org
The FTIR spectrum of the parent compound, trimethylolpropane, exhibits a prominent broad absorption band corresponding to the O-H stretching of its hydroxyl groups. researchgate.netresearchgate.net In the spectrum of this compound, the disappearance or significant reduction of this O-H band, coupled with the appearance of a strong absorption peak characteristic of the ester carbonyl group (C=O) stretching, confirms the esterification process. researchgate.net Additionally, the presence of peaks corresponding to C-O-C stretching further verifies the formation of the ester linkage. researchgate.net
A comparison of the FTIR spectra of trimethylolpropane and its ester derivatives reveals these key transformations. For instance, research on canola oil-derived trimethylolpropane esters shows the characteristic FTIR spectra of the starting materials and the final product, highlighting the changes in functional groups. researchgate.net
Table 1: Key FTIR Absorption Bands for Trimethylolpropane and its Oleate (B1233923) Esters
| Functional Group | Wavenumber (cm⁻¹) | Compound |
|---|---|---|
| O-H Stretch (Alcohol) | Broad peak ~3400 | Trimethylolpropane |
| C=O Stretch (Ester) | ~1734 - 1740 | This compound |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy provides detailed information about the atomic framework of this compound, allowing for unambiguous structural confirmation.
¹H NMR (Proton NMR) spectroscopy is used to identify the different types of protons and their neighboring environments within the molecule. In the synthesis of this compound from trimethylolpropane and oleic acid, the signals corresponding to the protons of the oleic acid chain and the trimethylolpropane backbone can be identified. biointerfaceresearch.com The chemical shifts and splitting patterns of the protons adjacent to the ester linkages provide definitive evidence of the ester formation.
¹³C NMR (Carbon-13 NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The downfield shift of the carbonyl carbon signal is a clear indicator of the ester group. The spectra of the starting material, trimethylolpropane, and the final ester product show distinct differences that confirm the successful synthesis. researchgate.net
For example, in the ¹³C NMR spectrum of a trimethylolpropane ester, a signal around 77.25 ppm is often attributed to the solvent, CDCl3. researchgate.net The interpretation of both ¹H and ¹³C NMR data is crucial for verifying the expected structure of the synthesized ester. biointerfaceresearch.comresearchgate.net
Chromatographic Methods for Compositional Analysis
Chromatographic techniques are essential for determining the purity and compositional makeup of this compound products, which often contain a mixture of mono-, di-, and triesters. asianpubs.org
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a powerful technique for separating and quantifying the different components in a trimethylolpropane ester mixture. asianpubs.org Due to the relatively low volatility of these esters, high-temperature capillary columns are often employed. asianpubs.orgresearchgate.net
In the analysis of trimethylolpropane esters, the sample is often derivatized to improve separation and detection. asianpubs.org Silylation, for instance, replaces the polar hydroxyl groups in unreacted or partially reacted esters with methylsilyl groups, enhancing their volatility and chromatographic performance. asianpubs.org The retention times of the different esters (monooleate, dioleate, and trioleate) allow for their identification and quantification. The flame ionization detector provides a response that is proportional to the mass of the carbon-containing analytes, enabling accurate determination of the composition. nih.gov
Research has shown that GC-FID can effectively separate and analyze trimethylolpropane fatty acid triesters, with methods developed for good precision and reproducibility. researchgate.net The development of rapid GC-FID methods is also a focus, optimizing columns and inlet liners to achieve sufficient sensitivity for trace analysis. nih.gov
Gel Permeation Chromatography (GPC) for Polymerized Derivatives
Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is a technique used to separate molecules based on their size or hydrodynamic volume. wikipedia.org While not typically used for the direct analysis of simple this compound, it becomes highly relevant for the characterization of its polymerized or hyperbranched derivatives. biointerfaceresearch.comwikipedia.org
In the synthesis of advanced biolubricants, trimethylolpropane trioleate can be chemically modified to create hyperbranched structures. biointerfaceresearch.com GPC is instrumental in analyzing the molecular weight and molecular weight distribution of these resulting polymers. researchgate.net The technique separates larger molecules, which elute first, from smaller molecules that can enter the pores of the column's gel particles. wikipedia.orgalfa-chemistry.com This allows for the assessment of the success of polymerization and the characterization of the resulting polymeric products. researchgate.net
Thermal Analysis Techniques for Stability Studies
Thermal analysis techniques are critical for evaluating the thermal and oxidative stability of this compound, which is a key performance parameter for its use as a lubricant.
Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) are commonly used methods. researchgate.netmdpi.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. mdpi.com It provides information on the decomposition temperature of the material. Studies on trimethylolpropane esters have shown that they possess high thermal resistance, with onset temperatures for decomposition often being quite high. researchgate.net
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and a reference material as a function of temperature. mdpi.com It can detect exothermic or endothermic events such as phase transitions or decomposition.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time. mdpi.com It is used to determine the heat of reactions and to study the oxidative stability of lubricants. researchgate.net The oxidation onset temperature, determined by DSC, is a crucial parameter for evaluating the performance of antioxidants in trimethylolpropane trioleate. researchgate.net
Kinetic analysis of the data obtained from these thermal methods can be used to calculate the activation energy of the thermal-oxidative degradation reactions, providing further insight into the stability of the lubricant. researchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| Trimethylolpropane | TMP |
| This compound | |
| Oleic acid | OA |
| Trimethylolpropane trioleate | TOTMP |
| Trimethylolpropane monooleate | |
| Canola oil trimethylolpropane ester | COTMP |
| Trimethylolpropane tris(3-mercaptopropionate) | |
| Di(trimethylolpropane) | |
| Triethylamine | TEA |
| Diisopropylamine | DIPA |
Thermogravimetric Analysis (TGA) for Decomposition Characteristics
Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability and decomposition profile of materials. mt.comnih.gov In a typical TGA experiment, the mass of a sample is monitored as a function of temperature or time while it is subjected to a controlled temperature program in a specified atmosphere. mt.com
For this compound, TGA is employed to identify the onset temperature of decomposition, which signifies its thermal stability. The analysis reveals the temperature ranges over which significant mass loss occurs, corresponding to the volatilization or breakdown of the compound. mt.comncsu.edu The process generally involves an initial stage of moisture or volatile impurity removal, followed by the primary decomposition of the ester structure at higher temperatures. nih.gov
The resulting TGA curve, a plot of mass versus temperature, shows distinct steps for each decomposition event. The derivative of this curve, known as the DTG (Derivative Thermogravimetry) curve, presents these events as peaks, allowing for a more precise determination of the temperatures at which the rate of mass loss is at its maximum. mt.com The atmosphere in which the TGA is conducted (e.g., inert nitrogen or oxidative air) significantly influences the decomposition pathway and the resulting char yield.
| Parameter | Description | Typical Observation |
|---|---|---|
| Onset Decomposition Temperature (Tonset) | The temperature at which significant thermal degradation begins. | Indicates the upper-temperature limit for the stable use of the compound. |
| Peak Decomposition Temperature (Tpeak) | The temperature at which the maximum rate of mass loss occurs, identified from the DTG curve. | Provides insight into the kinetics of the primary decomposition reaction. |
| Residual Mass | The percentage of the initial mass remaining at the end of the analysis. | Reflects the amount of non-volatile residue or char formed during decomposition. |
Differential Scanning Calorimetry (DSC) for Phase Transitions and Reaction Energetics
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. tudelft.nltainstruments.comnih.gov This allows for the characterization of phase transitions such as melting, crystallization, and glass transitions. tainstruments.comnih.gov
When analyzing this compound, DSC can reveal its melting point and crystallization temperature, providing information about its physical state over a range of temperatures. tainstruments.com The energy absorbed or released during these transitions, known as the enthalpy of fusion or crystallization, can also be quantified. tudelft.nlnih.gov These parameters are critical for understanding the compound's behavior in applications where temperature fluctuations are common.
Furthermore, DSC can be used to study the energetics of chemical reactions, such as oxidation. tainstruments.com The onset temperature of an exothermic oxidation peak can indicate the oxidative stability of the this compound. By comparing the DSC thermograms of the pure compound with those containing antioxidants, the effectiveness of the additives can be evaluated. researchgate.net
| Parameter | Description | Significance for this compound |
|---|---|---|
| Glass Transition Temperature (Tg) | The temperature at which an amorphous solid transitions from a rigid to a more rubbery state. | Important for understanding the low-temperature flexibility and behavior of the material. tainstruments.comnih.gov |
| Melting Temperature (Tm) | The temperature at which a crystalline solid becomes a liquid. tainstruments.com | Defines the upper limit of the solid-state application and the point of phase change to a liquid. |
| Crystallization Temperature (Tc) | The temperature at which a liquid crystallizes upon cooling. tainstruments.com | Provides information on the cooling behavior and solidification of the compound. |
| Enthalpy of Fusion (ΔHf) | The amount of energy required to melt the substance. tainstruments.com | Quantifies the energy needed to overcome the intermolecular forces in the crystalline structure. |
| Oxidation Onset Temperature (OOT) | The temperature at which oxidation begins, observed as an exothermic event. | A measure of the compound's resistance to oxidative degradation. tainstruments.com |
Tribological Characterization Approaches
The tribological properties of this compound, which pertain to friction, wear, and lubrication, are critical for its performance in various applications. Several established methods are used to assess these characteristics without delving into specific quantitative values.
Frictional Behavior Assessment under Different Lubrication Regimes (Boundary, Mixed, Fluid Film)
The frictional behavior of this compound is evaluated across different lubrication regimes to understand its performance under varying operating conditions. researchgate.netuitm.edu.my These regimes are defined by the degree of separation between two sliding surfaces.
Boundary Lubrication: In this regime, the surfaces are in significant contact, and the lubricating film is very thin. numberanalytics.com The frictional properties are primarily dictated by the chemical interaction of the lubricant with the surfaces.
Mixed Lubrication: This is an intermediate regime where the load is supported by both the lubricant film and asperity contact between the surfaces. numberanalytics.com
Fluid Film (Hydrodynamic/Elastohydrodynamic) Lubrication: Here, the surfaces are completely separated by a continuous lubricant film. numberanalytics.com The friction is determined by the viscous shear of the lubricant.
The assessment involves measuring the coefficient of friction as a function of parameters like speed, load, and temperature to map out the transitions between these regimes. researchgate.netuitm.edu.my
Stribeck Curve Analysis for Tribological Performance
The Stribeck curve is a fundamental tool in tribology for visualizing the frictional behavior of a lubricated contact. numberanalytics.com It plots the coefficient of friction against a dimensionless parameter that combines viscosity, speed, and load. utcluj.ro The characteristic shape of the Stribeck curve illustrates the transitions between the boundary, mixed, and hydrodynamic lubrication regimes. numberanalytics.comlsu.edu
For this compound, Stribeck curve analysis provides a comprehensive overview of its tribological performance. researchgate.net By generating Stribeck curves under different conditions, one can assess how factors like temperature and the addition of performance-enhancing additives influence the frictional characteristics and the transitions between lubrication regimes. researchgate.net
Pin-on-Disk Tribometry
Pin-on-disk tribometry is a widely used and standardized method for characterizing the friction and wear properties of materials and lubricants. koehlerinstrument.comrtec-instruments.com The setup consists of a stationary pin that is brought into contact with a rotating disk. koehlerinstrument.com A known normal load is applied to the pin, and the frictional force is measured as the disk rotates. researchgate.net
In the context of this compound, a pin-on-disk tribometer is used to simulate sliding contact and measure the coefficient of friction and wear rate of the contacting surfaces when lubricated with the compound. researchgate.netuitm.edu.my This method allows for the evaluation of the lubricant's performance under controlled conditions of load, speed, and temperature. tribotechnic.com The wear on both the pin and the disk can be quantified after the test to assess the anti-wear properties of the this compound.
Rheological Characterization of Fluid Dynamics
The rheological properties of this compound describe its flow and deformation behavior under applied stress. These characteristics are essential for understanding its performance as a fluid in applications such as lubricants and hydraulic fluids.
Surface and Microstructural Analysis (if applicable to modified forms or applications)
Scanning Electron Microscopy (SEM) is a primary tool for visualizing the topography of worn surfaces. It offers high-magnification images that reveal details of wear tracks, the presence of debris, and the nature of surface damage. When coupled with Energy Dispersive X-ray Spectroscopy (EDX or EDS), SEM can also provide elemental analysis of the surface, identifying the composition of any deposited films or contaminants. This is particularly useful for understanding the chemical interactions between the lubricant and the metal surfaces.
Atomic Force Microscopy (AFM) is another powerful technique for surface characterization at the nanoscale. mdpi.com AFM provides three-dimensional images of the surface with extremely high resolution, allowing for the quantification of parameters such as surface roughness. mdpi.comresearchgate.net This is crucial for assessing the smoothness of the lubricating film and the extent of surface wear.
In the context of lubricants based on trimethylolpropane esters, these analytical methods are instrumental in evaluating their performance. For instance, studies on Trimethylolpropane trioleate (TMPO) as a lubricant additive have utilized microscopy to measure wear scar diameters on steel surfaces after tribological testing. researchgate.net These measurements provide a quantitative assessment of the lubricant's anti-wear properties.
Research has shown that the addition of even small percentages of TMPO to base oils can significantly reduce wear. For example, a study demonstrated a notable reduction in wear scar diameter when a polyalphaolefin (PAO) base oil was blended with 5% TMPO. researchgate.net The analysis of the worn surfaces often reveals the formation of a protective tribofilm, which is responsible for the enhanced lubrication. The characteristics of this film, including its thickness and composition, are critical to its performance.
The following table summarizes findings from various studies on the surface and microstructural analysis of surfaces lubricated with trimethylolpropane ester-based lubricants. It is important to note that the specific values can vary significantly depending on the test conditions (e.g., load, speed, temperature, and specific materials of the interacting surfaces) and the formulation of the lubricant.
Table 1: Surface and Microstructural Analysis of Surfaces Lubricated with Trimethylolpropane Ester-Based Lubricants
| Lubricant Formulation | Analytical Technique | Parameter Measured | Result | Reference |
| Trimethylolpropane Trioleate (TMPO) Grease with PTFE | Optical Microscopy | Ball Scar Diameter (no current) | Smaller than grease with 2A current | frontiersin.org |
| Trimethylolpropane Trioleate (TMPO) Grease with PTFE | Optical Microscopy | Wear Track Width (no current) | Narrower than grease with 2A current | frontiersin.org |
| Polyalphaolefin (PAO) + 5% Trimethylolpropane Trioleate | Optical Microscopy | Wear Scar Diameter Reduction | ~39.65% reduction compared to neat PAO | researchgate.netmdpi.combiointerfaceresearch.com |
| Trimethylolpropane Trioleate (TMPO) based lube with sulfurized additives | Optical Microscopy, EDS | Surface Morphology | Formation of a protective film layer | researchgate.net |
| Trimethylolpropane Trioleate (TMPO) with hexagonal boron nitride nanoparticles | SEM, EDX | Nanoparticle Morphology & Purity | Disk-like morphology, ~99% purity | mdpi.com |
| Palm Oil-based Trimethylolpropane Ester | SEM, X-ray Photoelectron Spectroscopy | Worn Surface Morphology and Elemental States | Examination of lubricated steel balls | mdpi.com |
| Trimethylolpropane Triheptanoate (TMPTH) vapor-deposited film | Friction Tests | Lubrication Properties | Controlled by temperature, exposure time, and vapor concentration | researchgate.net |
Detailed research findings indicate that the effectiveness of trimethylolpropane ester-based lubricants is closely linked to their ability to form stable and protective films on metal surfaces. The chemical structure of the ester, with its polar groups, promotes adsorption onto the surface, creating a barrier that reduces friction and wear. biointerfaceresearch.com The analysis of these films and the underlying surfaces provides the data necessary to optimize lubricant formulations for specific applications, ensuring enhanced performance and longevity of mechanical components.
Research Applications of Trimethylolpropane Dioleate and Its Derivatives
Biolubricant Formulations and Performance Enhancement
Trimethylolpropane (B17298) dioleate (TMPDO) and its derivatives are gaining significant attention in the field of lubricant technology, primarily due to their favorable environmental profile and promising performance characteristics. As the demand for sustainable and high-performance lubricants grows, researchers are extensively exploring the potential of these bio-based esters in various applications.
Trimethylolpropane esters, including TMPDO, are increasingly utilized as base stocks in the formulation of biodegradable lubricants. uitm.edu.myfrontiersin.org These esters are synthesized through the esterification of trimethylolpropane, a polyol, with fatty acids, often derived from vegetable oils like palm or rapeseed. uitm.edu.mybibliotekanauki.pluctm.edu The resulting TMP esters exhibit several desirable properties for lubricants, including good thermal and oxidative stability, a high viscosity index, and excellent lubricity. researchgate.netasianpubs.org
The structure of TMP esters, which lacks the β-hydrogen atoms found in natural triglycerides, contributes to their enhanced thermal stability. analis.com.my This structural advantage prevents the fragmentation and polymerization reactions that can lead to increased viscosity and deposit formation at high temperatures. analis.com.my Research has shown that TMP esters derived from various vegetable oils, such as cottonseed, palm, and sunflower, can be viable alternatives to conventional mineral oil-based lubricants. researchgate.netresearchgate.netmytribos.org
For instance, trimethylolpropane trioleate (TMPTO), a close derivative of TMPDO, has been highlighted as a high-performance base fluid for industrial applications like hydraulic fluids and metalworking fluids. researchgate.netresearchgate.net Studies have demonstrated that TMP-based lubricants can possess high flash points, low pour points, and high viscosity indexes, making them suitable for a wide range of operating temperatures. asianpubs.orgbiointerfaceresearch.comijcce.ac.ir The biodegradability of these esters further enhances their appeal as environmentally friendly lubricants. uitm.edu.myresearchgate.net
The synthesis process of TMP esters can be optimized to maximize the yield of the desired product, such as triesters, which generally exhibit superior high-temperature properties compared to monoesters and diesters. uctm.eduaip.org Both chemical and enzymatic catalysis methods have been explored for the synthesis, with each offering distinct advantages. bibliotekanauki.plijcce.ac.ir The choice of fatty acid source also plays a crucial role in determining the final properties of the biolubricant. researchgate.net
Interactive Table: Properties of Trimethylolpropane Esters as Biolubricant Base Stocks
| Property | Reported Value/Finding | Source(s) |
|---|---|---|
| Thermal Stability | Enhanced due to the absence of β-hydrogen atoms. analis.com.my | analis.com.my |
| Viscosity Index (VI) | High VI reported for various TMP esters. researchgate.netasianpubs.orgijcce.ac.ir | researchgate.netasianpubs.orgijcce.ac.ir |
| Flash Point | High flash points, often exceeding 200°C. researchgate.netasianpubs.orgbiointerfaceresearch.comijcce.ac.ir | researchgate.netasianpubs.orgbiointerfaceresearch.comijcce.ac.ir |
| Pour Point | Low pour points, indicating good low-temperature performance. biointerfaceresearch.comijcce.ac.ir | biointerfaceresearch.comijcce.ac.ir |
| Biodegradability | Recognized as biodegradable and environmentally friendly. uitm.edu.myresearchgate.net | uitm.edu.myresearchgate.net |
| Synthesis Yield | Optimization of reaction conditions can lead to high yields of triesters. uctm.eduaip.org | uctm.eduaip.org |
Research has shown that blending TMP trioleate with PAO can increase the viscosity index of the base oil. researchgate.net Tribological studies have revealed that such blends can reduce friction and wear compared to the neat PAO. researchgate.netutm.my For example, a blend containing 5% TMP trioleate was found to potentially decrease friction power and wear scar diameter significantly. researchgate.net This improvement is attributed to the synergistic effect of the TMP ester, which enhances the friction-modifying properties of the blend, particularly in the mixed and boundary lubrication regimes. researchgate.net
The polarity of synthetic esters like TMPDO allows them to function effectively as wear reducers in low-polarity base oils such as mineral oils and PAOs. utm.my This characteristic enables them to form protective films on metal surfaces, mitigating wear under boundary lubrication conditions. utm.my Studies have also explored the use of TMP esters in combination with other additives to further enhance lubricant performance. google.com
The versatility of TMP esters as additives extends to various applications, including engine oils and hydraulic fluids. frontiersin.orgresearchgate.net Their ability to improve lubricity, reduce wear, and enhance viscosity characteristics makes them a valuable component in the formulation of high-performance and environmentally considerate lubricants. frontiersin.org
The tribological performance of trimethylolpropane dioleate and its derivatives has been a key area of research, with studies focusing on their behavior under various lubrication regimes. uitm.edu.my Understanding how these biolubricants perform from boundary to hydrodynamic lubrication is crucial for their application in real-world systems like automotive engines. uitm.edu.my
Molecular dynamics simulations have been employed to investigate the tribological properties of polyol esters, including those based on trimethylolpropane, at the molecular level. nih.govscielo.br These simulations provide insights into the interaction between the lubricant molecules and metal surfaces under different operating conditions of temperature, pressure, and sliding velocity. nih.govscielo.br Results from such studies indicate that factors like shear rate significantly influence the friction coefficient. scielo.br At lower temperatures and pressures, higher friction coefficients have been observed, while at higher temperatures and velocities, the lubricant can perform exceptionally well with lower friction. nih.gov
Experimental studies using tribometers, such as the pin-on-disk configuration, have been conducted to characterize the frictional behavior of TMP oleate (B1233923). uitm.edu.my These investigations have explored its performance across different lubrication regimes, providing valuable data for its potential use in automotive applications. uitm.edu.my The load-carrying capacity of palm oil-derived TMP esters has been found to be superior to that of polyalphaolefin (PAO), a common synthetic base oil. uitm.edu.my
The effectiveness of a lubricant is often depicted by the Stribeck curve, which illustrates the relationship between the friction coefficient and the Hersey number (a parameter combining viscosity, speed, and load). researchgate.net Studies on blends of TMP trioleate with PAO have utilized Stribeck-type analysis to assess their tribological influence across different lubrication regimes. researchgate.net These studies have shown that the addition of TMP trioleate can delay the onset of the boundary lubrication regime, indicating improved film-forming ability. researchgate.net
The performance of biolubricants derived from trimethylolpropane esters is significantly influenced by the composition of the fatty acids used in their synthesis. researchgate.netresearchgate.net The chain length, degree of unsaturation, and branching of the fatty acid molecules all play a crucial role in determining the physicochemical and tribological properties of the final lubricant. researchgate.netresearchgate.net
Monounsaturated fatty acids, such as oleic acid, are often favored for producing biolubricants with a good balance of properties. analis.com.myresearchgate.net Oils with a high percentage of oleic acid tend to exhibit low friction coefficients and wear rates because oleic acid can form a dense and protective monolayer on metal surfaces. researchgate.net This minimizes asperity contact and provides good thermal-oxidative stability. researchgate.net In contrast, polyunsaturated fatty acids, like linoleic acid, have more double bonds, which can negatively impact oxidative stability. researchgate.net
Saturated fatty acids, on the other hand, offer high oxidative stability due to the absence of double bonds, but they can have poor low-temperature properties. researchgate.net Therefore, an optimal balance between saturated and unsaturated fatty acids is often sought in lubricant formulations. researchgate.net The use of shorter-chain fatty acids can lead to the formation of a highly oriented adsorbed film on surfaces, resulting in improved lubrication. researchgate.net
The selection of feedstock for biolubricant synthesis is, therefore, heavily dependent on its fatty acid profile. researchgate.net For instance, vegetable oils with high oleic acid content are considered excellent candidates for creating substitutes for conventional mineral oil-based lubricants. aip.org The esterification of these fatty acids with polyols like trimethylolpropane allows for the tailoring of lubricant properties to meet specific application requirements. analis.com.myaip.org
The integration of nanoparticles into this compound-based lubricants has emerged as a promising strategy to further enhance their tribological properties. researchgate.netresearchgate.net Various nanoparticles, including hexagonal boron nitride (h-BN), graphene, titanium dioxide (TiO2), and copper oxide (CuO), have been investigated as additives to reduce friction and wear. researchgate.netnih.govtandfonline.com
The addition of an optimal concentration of nanoparticles to a biolubricant can lead to a significant reduction in the coefficient of friction (COF). nih.govnih.gov For example, studies have shown that dispersing h-BN nanoparticles in a trimethylolpropane trioleate (TMPTO) base oil can reduce the COF by up to 25%. mdpi.com Similarly, the integration of graphene, TiO2, and aluminum oxide nanoparticles into palm oil-based lubricants has been reported to decrease the COF by 26.21%–34%. researchgate.net
The mechanisms responsible for this frictional reduction are multifaceted and include the formation of a protective tribofilm on the rubbing surfaces, a nano-ball bearing effect, and the filling of surface asperities. researchgate.netresearchgate.netmdpi.com The nanoparticles can create a stable, low-shear film that separates the contacting surfaces, thereby reducing direct metal-to-metal contact and wear. tandfonline.comresearchgate.net
The effectiveness of nanoparticle additives depends on several factors, including the type, size, concentration, and dispersion stability of the nanoparticles in the base oil. tandfonline.com Achieving a stable and uniform dispersion is crucial for realizing the full benefits of nanolubricants. researchgate.net Research continues to explore the synergistic effects of different nanoparticle types and their optimal concentrations to maximize the performance of biolubricant formulations. researchgate.net
Interactive Table: Frictional Reduction with Nanoparticle Additives in Lubricants
| Nanoparticle | Base Lubricant | Concentration | COF Reduction | Source(s) |
|---|---|---|---|---|
| h-BN | Trimethylolpropane Trioleate (TMPTO) | 0.75 wt% | Up to 25% | mdpi.com |
| MoS2 | Castor Oil | 1 wt% | ~81.7% (minimum) | nih.gov |
| TiO2 | SAE 5w-30 | Optimum | ~30% | nih.gov |
| Graphene, TiO2, Al2O3 | Palm Oil-based Lubricants | Not specified | 26.21%–34% | researchgate.net |
| Ag/BP | PAO Oil | 0.075 wt% | 73.4% | tandfonline.com |
Trimethylolpropane esters, including those with oleic acid, are well-suited for use in hydraulic fluid formulations, particularly fire-resistant and environmentally friendly types. uitm.edu.mycolonialchem.comcnlubricantadditive.com These synthetic esters are often the base oil of choice for HFDU-type fire-resistant hydraulic fluids, which are used in demanding environments such as casting production lines, blast furnaces, and mining operations. cnlubricantadditive.com
The desirable properties of TMP esters for hydraulic applications include a high flash point and ignition point, low evaporation loss, a high viscosity index, and good lubrication performance. cnlubricantadditive.com Their excellent thermal and oxidative stability contributes to a long service life, reducing the frequency of oil changes. researchgate.netcnlubricantadditive.com Furthermore, their high biodegradability and low toxicity make them an environmentally responsible alternative to traditional mineral oil-based hydraulic fluids. cnlubricantadditive.com
Research has demonstrated that the performance of palm oil and palm kernel-derived TMP esters is comparable to that of commercial hydraulic fluids. uitm.edu.my When used in hydraulic systems, these biolubricants can maintain their performance over extended periods and under high temperatures. researchgate.net The addition of antioxidants and other performance-enhancing additives can further improve their stability and longevity in hydraulic applications. researchgate.netcnlubricantadditive.com
The compatibility of TMP esters with sealing materials is also a significant advantage, often having lower requirements than other synthetic fluids like phosphate (B84403) esters. cnlubricantadditive.com This allows for easier retrofitting into existing hydraulic systems without the need for extensive material changes. cnlubricantadditive.com
Potential in Engine Oil, Metalworking Fluids, and Heat Transfer Fluids
This compound, a synthetic ester, exhibits properties that make it a valuable component in the formulation of high-performance lubricants and fluids. Its high thermal and oxidative stability, coupled with a low pour point, positions it as a promising base oil or additive in various demanding applications.
Esters of trimethylolpropane, including the dioleate, are recognized for their excellent lubricity and biodegradability, making them an environmentally friendlier alternative to traditional mineral oils. Research into the tribological properties of these esters has shown that they can form effective lubricating films, reducing friction and wear in mechanical systems. The presence of two ester groups in this compound contributes to its polarity, which allows for good adsorption onto metal surfaces, enhancing its lubricating effect.
In the context of engine oils , trimethylolpropane esters are explored for their ability to improve fuel economy and extend engine life. Their high viscosity index ensures stable performance across a wide range of operating temperatures. While specific data on this compound in engine oil formulations is part of ongoing research, the broader class of trimethylolpropane esters is well-established in this field.
For metalworking fluids , the primary role is to lubricate and cool the workpiece and cutting tool. The lubricity of this compound reduces friction at the tool-chip interface, leading to improved surface finish and extended tool life. Its high flash point also contributes to a safer working environment by reducing the risk of fire.
As heat transfer fluids , the thermal stability of this compound is a key advantage. It can operate at high temperatures without significant degradation, ensuring efficient heat transfer over extended periods. Its low-temperature fluidity also allows for reliable performance in systems that experience cold starts.
Polymer Science and Material Engineering Applications
The unique chemical structure of this compound, featuring both ester and hydroxyl functionalities, makes it a versatile building block in polymer science and material engineering.
Research has demonstrated the potential of this compound as a bio-based plasticizer for PVC. In one study, it was synthesized from oleic acid and trimethylolpropane and then blended with PVC. The resulting material showed improved thermal stability compared to PVC plasticized with dioctyl phthalate (B1215562) (DOP). The migration stability of the this compound plasticizer was also found to be superior, meaning less of the plasticizer leached out of the PVC matrix over time. This is a critical factor for applications where material integrity and safety are paramount.
This compound can be functionalized to create derivatives suitable for use in UV-curable coatings. For instance, it can be reacted with acrylic acid to form an acrylated ester. This derivative, when mixed with a photoinitiator and exposed to UV light, can rapidly polymerize to form a hard, durable film. These coatings are valued for their fast curing times, low volatile organic compound (VOC) emissions, and excellent chemical resistance. The long aliphatic chains from the oleic acid component can impart flexibility and hydrophobicity to the final coating.
The structure of this compound, with its free hydroxyl group, allows it to act as a core molecule or a chain extender in the synthesis of hyperbranched polymers. These highly branched, three-dimensional macromolecules are known for their unique properties, such as low viscosity and high solubility. By reacting this compound with other monomers, researchers can create complex polymer architectures with tailored properties for use in coatings, additives, and drug delivery systems.
The free hydroxyl group in this compound can be chemically modified to create precursors for polyurethanes and polycarbonates. For polyurethane synthesis, the hydroxyl group can react with isocyanates to form urethane (B1682113) linkages, incorporating the flexible oleate chains into the polymer backbone. This can enhance the elasticity and impact resistance of the resulting polyurethane material.
Furthermore, the hydroxyl group can be converted into a cyclic carbonate. This is typically achieved by reacting the alcohol with carbon dioxide in the presence of a catalyst. The resulting cyclic carbonate can then be used in non-isocyanate polyurethane (NIPU) synthesis or for the production of polycarbonates through ring-opening polymerization. This approach is gaining attention as a more sustainable route to these important classes of polymers.
Biofuel Production through Catalytic Deoxygenation
This compound, as a lipid-like molecule, can serve as a feedstock for the production of biofuels. One of the key processes for converting such oxygen-rich biomass derivatives into hydrocarbon fuels is catalytic deoxygenation. This process removes oxygen atoms from the molecule, increasing its energy density and making it more compatible with existing fuel infrastructure.
Research in this area focuses on the development of efficient catalysts that can selectively cleave C-O bonds while minimizing the cleavage of C-C bonds, which would lead to lower molecular weight products. Catalysts based on transition metals such as palladium, platinum, and ruthenium supported on various materials like activated carbon or zeolites have been investigated for this purpose. The deoxygenation of this compound would yield a mixture of long-chain alkanes, which are the primary components of diesel fuel. This pathway represents a promising route for the production of advanced biofuels from non-food biomass sources.
Conversion to Biojet Fuel Range Hydrocarbons (C8-C16)
This compound is being investigated as a promising raw material for the production of biojet fuel, which is primarily composed of hydrocarbons in the C8-C16 range. cetjournal.it The conversion process involves breaking the chemical bonds within the this compound molecule and removing oxygen atoms, a process known as deoxygenation. cetjournal.itcetjournal.it This can be achieved through various catalytic reactions, including decarbonylation, decarboxylation, and hydrodeoxygenation. cetjournal.itwur.nl
The structure of this compound, with its three ester groups and saturated branched chains, makes it a suitable candidate for producing biojet fuel. cetjournal.it Research has shown that it is possible to generate hydrocarbons within the jet fuel range from this compound without the need for a hydrogen-rich environment, which could lead to more economical and environmentally friendly production methods. cetjournal.itcetjournal.it
Catalytic Systems for Deoxygenation (e.g., Transition Metal-Loaded TiO₂)
The deoxygenation of this compound to produce biojet fuel is facilitated by the use of catalysts. Transition metal-loaded titanium dioxide (TiO₂) has emerged as a significant solid acid catalyst for this purpose. cetjournal.itcetjournal.it Specifically, catalysts containing iron (Fe), nickel (Ni), and cobalt (Co) have been studied for their effectiveness. cetjournal.it
The process often involves impregnating the TiO₂ support with a small weight percentage of the transition metal. cetjournal.itcetjournal.it These catalysts are then activated, often through calcination at high temperatures in an inert atmosphere, which avoids the need for hydrogen. cetjournal.it The acidic sites on the catalyst, particularly those provided by the transition metal and the TiO₂ carrier, are crucial for breaking the C-O bonds and facilitating the deoxygenation process. cetjournal.itcetjournal.it
Research has indicated that an iron-loaded TiO₂ catalyst (Fe/TiO₂) exhibits high selectivity for C8-C16 hydrocarbons, making it a promising option for producing biojet fuel from this compound under atmospheric pressure and in a nitrogen atmosphere. cetjournal.itcetjournal.it While the addition of transition metals can sometimes reduce the specific surface area of the catalyst, the creation of additional active sites promotes the necessary deoxygenation and bond-breaking reactions. cetjournal.itcetjournal.it
Interactive Table: Deoxygenation of this compound using Transition Metal-Loaded TiO₂ Catalysts
| Catalyst | Metal Loading (wt%) | Reaction Temperature (°C) | Reaction Time (h) | Atmosphere | Selectivity for C8-C16 Hydrocarbons (%) | Deoxygenation Performance (%) |
| Fe/TiO₂ | 2 | 350 | 2 | N₂ | 57.3 | 74.2 |
| Ni/TiO₂ | 2 | 350 | 2 | N₂ | 36.6 | Not Specified |
| Co/TiO₂ | 2 | 350 | 2 | N₂ | 40.9 | Not Specified |
| TiO₂ (pure) | 0 | 350 | 2 | N₂ | 36.0 | Not Specified |
Source: cetjournal.it
Sustainable Chemistry and Industrial Implementation Research
The use of synthetic esters like this compound is part of a broader shift towards more sustainable chemical practices. These compounds, often derived from renewable resources, offer environmental benefits such as improved biodegradability and reduced toxicity compared to traditional petroleum-based products. hoplonusa.comlubricantexpo.com
Evaluation of Life Cycle Assessment for this compound Production
A Life Cycle Assessment (LCA) is a comprehensive method for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction to disposal or recycling. lube-media.com For this compound and other synthetic esters, an LCA would consider factors such as the origin of the raw materials (fossil vs. renewable), the energy consumed during manufacturing, and the product's end-of-life fate. lube-media.comperstorp.com
Economic Feasibility and Scalability of Production Methods
The economic viability of producing this compound and other biolubricants is a critical factor for their widespread adoption. While bio-based lubricants can be more expensive than their conventional counterparts, their enhanced performance in areas like lubricity, viscosity, and fire resistance can justify the higher cost in certain applications. straitsresearch.com
The cost of feedstock is a major component of the total production expense. researchgate.net Research is ongoing to develop more cost-effective production pathways, including the use of waste cooking oil and other low-cost feedstocks. researchgate.netresearchgate.net The scalability of production methods is also a key consideration, with a focus on efficient catalytic processes and continuous manufacturing to reduce costs. usda.govenergy.gov
Contribution to Circular Economy Models
The use of this compound and other biolubricants aligns with the principles of a circular economy, which aims to minimize waste and maximize the use of resources. lubezine.comresearchgate.net By utilizing renewable raw materials, these products reduce reliance on finite fossil fuels. hoplonusa.combiointerfaceresearch.com
Furthermore, the development of technologies to recycle and regenerate waste bio-lubricants is an active area of research. Such processes would allow for the recovery of valuable base esters to be used in the production of new bio-lubricants, as well as the creation of advanced biofuels, further closing the loop in a circular economy model.
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems with Enhanced Selectivity and Sustainability
One promising avenue is the use of basic ionic liquids, such as 1-butyl-3-methyl imidazolium (B1220033) hydroxyl ([bmim]OH), as catalysts for TMP production. researchgate.net These ionic liquids offer the advantages of both homogeneous and heterogeneous catalysts, demonstrating high catalytic activity and recyclability. researchgate.net Research has shown that stronger basicity in the ionic liquid catalyst leads to higher catalytic activity, with optimized conditions yielding over 84% isolated TMP. researchgate.net This approach also circumvents the desalination process required with traditional inorganic alkali catalysts. researchgate.net
For the esterification process to produce trimethylolpropane (B17298) esters, the focus is on environmentally friendly catalysts. frontiersin.org Transition metal catalysts, particularly those based on iron loaded onto a titanium dioxide (TiO2) support, have shown potential in the deoxygenation of trimethylolpropane oleate (B1233923) to produce biojet fuel range hydrocarbons in a non-hydrogen environment. cetjournal.it This process highlights the role of the catalyst's acid sites in breaking C-O bonds and facilitating deoxygenation. cetjournal.it
Furthermore, the development of catalysts for specific applications is a growing trend. For instance, researchers have investigated the use of zirconium combined with silicon nitride for the catalytic conversion of propane (B168953) to propylene, a key industrial chemical. azom.com This system operates at lower temperatures and with higher energy efficiency than traditional platinum or chromium catalysts. azom.com Such advancements in catalysis for related chemical processes could inspire new approaches for trimethylolpropane dioleate synthesis.
Advanced Understanding of Structure-Performance Relationships for Tailored Applications
A deeper comprehension of how the molecular structure of this compound influences its performance characteristics is crucial for developing tailored applications. The arrangement of the oleic acid chains on the trimethylolpropane backbone, including the ratio of mono-, di-, and tri-esters, significantly impacts properties like viscosity, lubricity, and thermal stability. mdpi.com
Researchers are investigating the influence of different functional groups on the viscosity of biolubricant mixtures containing trimethylolpropane esters. mdpi.com For example, while trimethylolpropane trioleate and dioleate exhibit desirable lubricant properties, the presence of monooleate and unreacted oleic acid can negatively affect the viscosity index. mdpi.com By understanding these relationships, it is possible to fine-tune the final product for specific lubricant applications. mdpi.com
The branching of the fatty acid chains also plays a critical role. A significant branching group near the midpoint of the fatty acid chain can create steric hindrance, which slows down the crystallization process and improves the pour point and cloud point of the resulting ester. frontiersin.org This principle is being explored to create hyper-branched esters with superior thermal stability and a high viscosity index. frontiersin.orgbiointerfaceresearch.com
Integration of Computational Modeling and Machine Learning in Material Design
The integration of computational tools is revolutionizing material design, and this compound is no exception. Computational modeling and machine learning techniques are being employed to predict material properties and accelerate the development of new formulations.
One notable example is the use of a sensitivity parameter model to predict the kinematic viscosities of oleic-based trimethylolpropane ester mixtures. mdpi.com This mathematical model, based on the contribution of different functional groups, allows for the prediction of viscosity and viscosity index without the need for extensive experimental measurements of purified compounds. mdpi.com Such models can quantify the beneficial or detrimental effects of different components in the mixture, guiding the formulation of biolubricants with specific performance targets. mdpi.com
Gene expression programming is another powerful tool being explored for predicting the properties of chemical compounds. While not yet specifically applied to this compound in the reviewed literature, its use in predicting the effects of chemicals on gene expression highlights its potential for broader applications in materials science. nih.gov This approach could be adapted to predict the lubricity or other performance characteristics of esters based on their molecular structure.
Exploration of New Bio-Based Feedstocks and Waste Valorization Strategies
The shift towards a circular economy is driving research into alternative, sustainable feedstocks for the production of this compound. A key focus is the valorization of waste streams, which not only reduces environmental impact but also creates new value chains.
High-oleic acid waste (HOW), an industrial byproduct, is being investigated as a raw material for the production of oleic acid esters. rsc.orgrsc.orgresearchgate.net Studies have demonstrated the successful synthesis of ethyl oleate from HOW through transesterification, achieving high yields and purity. rsc.orgrsc.orgresearchgate.net This approach avoids competition with food-grade oils and diverts industrial waste from landfills. rsc.org
Olive mill wastewater (OMW) is another promising source of oleic acid. nih.govjmaterenvironsci.com This waste stream from olive oil production contains a significant amount of oily residue with high acidity. nih.govjmaterenvironsci.com Processes have been developed to extract and purify oleic acid from OMW, yielding a high-value product that can be used for various applications, including the synthesis of esters. nih.govjmaterenvironsci.com
The production of trimethylolpropane itself is also seeing a shift towards bio-based sources. Research has demonstrated the synthesis of bio-based TMP from bio-1-butanol and biomethanol through an integrated process of biotechnology and chemical reactions. figshare.com This sustainable route to TMP further enhances the green credentials of its derivatives, including this compound. figshare.com
Multi-functionalization of this compound for Synergistic Properties
To meet the demands of advanced applications, researchers are exploring the multi-functionalization of this compound to impart synergistic properties. This involves chemically modifying the molecule to introduce new functional groups that enhance its performance beyond its inherent characteristics.
An example of this is the development of hyper-branched esters from trimethylolpropane trioleate. biointerfaceresearch.com Through a series of chemical modifications including epoxidation, ring-opening, and further esterification, a hyperbranched nonaoleate trimethylolpropane (NOTMP) was synthesized. biointerfaceresearch.com This modified ester exhibited improved lubricity properties, including higher oxidative stability, a lower pour point, a higher flash point, and an enhanced viscosity index. biointerfaceresearch.com
The goal of multi-functionalization is to create a single molecule that can perform multiple roles, potentially reducing the need for additive packages in lubricant formulations. This approach can lead to more stable and efficient lubricants with a longer service life.
Nanomaterial Hybridization and Composite Development
The hybridization of this compound with nanomaterials is an emerging trend aimed at developing advanced composites with enhanced properties. The incorporation of nanoparticles can significantly improve the mechanical, thermal, and tribological performance of the base ester.
While direct research on nanomaterial hybridization with this compound is still nascent, the broader field of biolubricant formulation points to the potential of this approach. The formulation of high-performance trimethylolpropane ester (TMPE)-based lubricants often involves the addition of solid nanoparticles to improve their load-bearing capacity and wear resistance. frontiersin.org
Future research in this area will likely focus on the selection of appropriate nanomaterials, such as functionalized iron nanoparticles or other metal oxides, and the development of effective dispersion techniques to create stable and high-performance nanocomposite lubricants. frontiersin.org The synergy between the ester matrix and the nanoparticle reinforcement holds the key to unlocking new levels of performance for a wide range of applications.
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of trimethylolpropane dioleate (TMPD)?
A central composite design (CCD) or Box-Behnken design is often employed to systematically vary parameters like reaction temperature, catalyst concentration, and molar ratio of reactants. For example, and highlight the use of factorial designs to identify significant variables (e.g., catalyst type, reaction time) and their interactions. Responses such as TMPD yield or purity are analyzed via ANOVA to validate model significance (P-values < 0.05) .
Q. Which analytical techniques are most effective for characterizing TMPD purity and structural integrity?
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard for quantifying ester content. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms molecular structure by identifying peaks corresponding to hydroxyl groups, oleate chains, and the TMP backbone. demonstrates the utility of ¹H NMR to detect by-products like cyclic formals in related TMP esters .
Q. What are the primary challenges in isolating TMPD from reaction mixtures, and how are they addressed?
Separation of unreacted oleic acid and oligomeric by-products requires solvent extraction (e.g., using hexane or ethanol) followed by vacuum distillation. notes that vacuum distillation effectively removes high-boiling by-products in TMP synthesis, while column chromatography (silica gel, ethyl acetate/hexane eluent) can resolve complex mixtures .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction kinetics data for TMPD synthesis under varying catalytic conditions?
Discrepancies in rate constants or activation energies may arise from competing reaction pathways (e.g., esterification vs. transesterification). To address this, employ in-situ Fourier-transform infrared (FTIR) spectroscopy to monitor functional group changes dynamically. emphasizes using ANOVA to statistically differentiate the impact of variables like catalyst loading or temperature on competing pathways .
Q. What methodologies are effective for quantifying and mitigating by-products in TMPD synthesis?
By-products such as linear formals or di-TMP esters (identified via mass spectrometry or NMR) can be minimized by optimizing reaction stoichiometry and pH. proposes reprocessing distillation residues through esterification with fatty acids to convert residual hydroxyl groups into esters, improving overall yield .
Q. How do the physicochemical properties of TMPD compare to structurally similar esters (e.g., TMP tricaprylate or trioleate) in lubricant applications?
Comparative studies should measure viscosity index, pour point, and oxidative stability using ASTM standards. For example, lists viscosity ranges for TMP tricaprylate (18–22 cSt at 40°C) and tricocoate (30–40 cSt), suggesting TMPD’s intermediate viscosity could balance lubricity and flow properties. Differential scanning calorimetry (DSC) can further compare thermal stability .
Q. What statistical approaches are suitable for validating TMPD synthesis scalability from lab to pilot-scale reactors?
Response surface methodology (RSM) coupled with Monte Carlo simulations predicts optimal scale-up conditions while accounting for variability in mixing efficiency or heat transfer. and validate this approach by correlating small-scale DOE results with pilot-scale yields .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
